

# Biotransformation of Notoginsenoside R1 to 20(R)-Notoginsenoside R2

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Compound of Interest		
Compound Name:	20(R)-Notoginsenoside R2	
Cat. No.:	B149817	Get Quote

An In-depth Technical Guide to the Biotransformation of Notoginsenoside R1 to **20(R)**-Notoginsenoside R2

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biotransformation of Notoginsenoside R1 into its more bioactive derivative, **20(R)-Notoginsenoside R2**. This conversion is significant as minor saponins like Notoginsenoside R2 often exhibit enhanced physiological activities compared to their precursor major saponins[1].

## Introduction to the Biotransformation

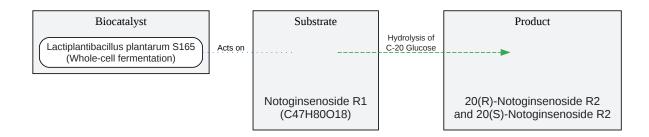
Notoginsenoside R1 is a major dammarane-type saponin found in Panax notoginseng[2][3][4]. Its biotransformation into minor saponins is a key area of research to enhance its therapeutic potential. The conversion to 20(S/R)-Notoginsenoside R2 involves the specific hydrolysis of the glucose moiety at the C-20 position of the aglycone structure[1]. This process can be effectively achieved using microbial fermentation, which offers a mild and specific alternative to chemical methods[5].

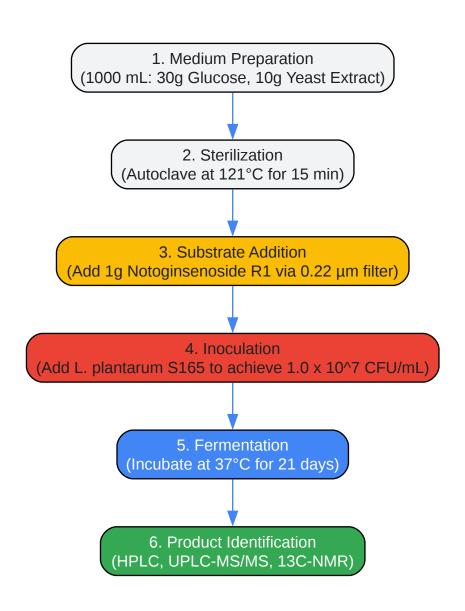
The resulting product, a mixture of 20(S) and 20(R) epimers of Notoginsenoside R2, has demonstrated significantly improved anti-tumor activity, notably by inhibiting cancer cell proliferation and promoting apoptosis[1][6][7].

## **Biotransformation Pathway**

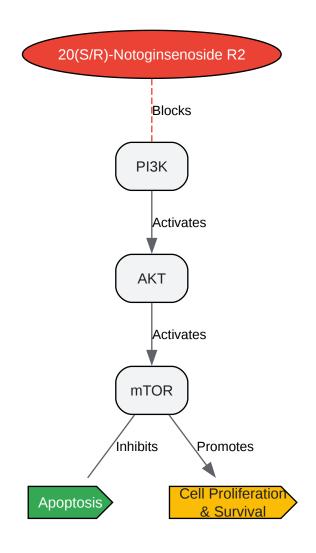


The core of this biotransformation is the enzymatic hydrolysis of a glycosidic bond. The chemical structures of the substrate and product are well-defined, with Notoginsenoside R1 featuring a  $\beta$ -D-glucopyranoside at the C-20 position, which is cleaved to yield Notoginsenoside R2[1][8].









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